molecular formula C15H13N3S2 B5492968 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine

2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine

Cat. No. B5492968
M. Wt: 299.4 g/mol
InChI Key: TZOCDKZQXOXTAP-UHFFFAOYSA-N
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Description

“2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine” is a derivative of pyrimidine, a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . Pyrimidine and its derivatives are being studied for their neuroprotective and anti-inflammatory activity .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Molecular Structure Analysis

The molecular structure of “2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine” and similar compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the formation of 2-thioxopyrimidines and their condensed analogs are based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . These reactions are often initiated by decarboxylation .


Physical And Chemical Properties Analysis

Pyrimidines and their annulated derivatives exhibit significant biological activity and are versatile objects for chemical modification . The introduction of thiol group may be considered to be less known direction of chemical modification. It provides additional opportunities for further functionalization and ability to influence the oxidative processes in the organism .

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . They function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Future Directions

The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

properties

IUPAC Name

2-(3-methylphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S2/c1-11-4-2-5-12(8-11)14-18-13(9-19-14)10-20-15-16-6-3-7-17-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOCDKZQXOXTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)pyrimidine

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